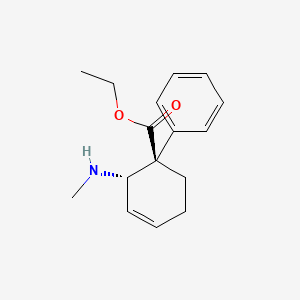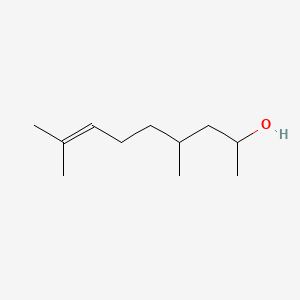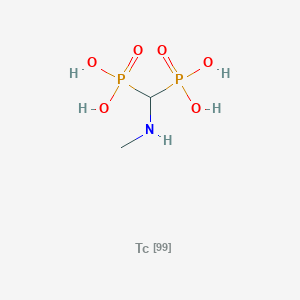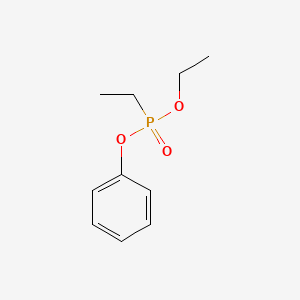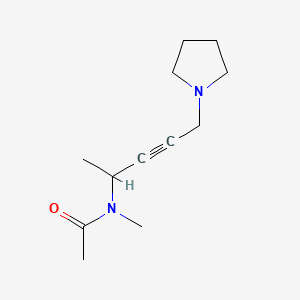
N-methyl-N-(1-methyl-4-pyrrolidino-2-butynyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-N-[5-(1-pyrrolidinyl)pent-3-yn-2-yl]acetamide is a N-alkylpyrrolidine.
Scientific Research Applications
Muscarinic Activity
A study investigated the muscarinic activity of structural analogues of N-methyl-N-(1-methyl-4-pyrrolidino-2-butynyl)acetamide in the guinea pig ileum. It was found that larger alkyl groups substituted for the acetyl methyl group resulted in decreased muscarinic potency. The N-methyl group was essential for muscarinic activity, with its replacement leading to antagonists (Ringdahl et al., 1982).
Conformational Restriction Studies
Conformationally restricted analogues of N-methyl-N-(1-methyl-4-pyrrolidino-2-butynyl)acetamide were synthesized and tested for muscarinic and antimuscarinic activity. These analogues were found to be moderately potent muscarinic antagonists or weak partial agonists, with structural modifications leading to decreased affinity and efficacy (Lundkvist et al., 1989).
Derivative Studies
A series of tertiary and quaternary analogues of N-methyl-N-(1-methyl-4-pyrrolidino-2-butynyl)acetamide was synthesized. These compounds displayed varying degrees of muscarinic agonism, partial agonism, or antagonism. Replacement of specific groups in these analogues led to changes in efficacy and affinity at muscarinic receptors (Nilsson et al., 1988).
Effects on Acetylcholine Release
The effect of N-methyl-N-(1-methyl-4-pyrrolidino-2-butynyl)acetamide on acetylcholine release from the cerebral cortex was studied in rats. This compound enhanced acetylcholine output, suggesting presynaptic antagonistic and postsynaptic agonistic effects on muscarine receptors (Casamenti et al., 1986).
Synthesis and Enantiomer Studies
An improved synthesis method for the enantiomers of this compound was developed, allowing for large-scale preparation. The enantiomers were then tested for their ability to release acetylcholine, with one enantiomer showing higher potency (Nilsson et al., 1992).
properties
CAS RN |
83481-69-0 |
|---|---|
Product Name |
N-methyl-N-(1-methyl-4-pyrrolidino-2-butynyl)acetamide |
Molecular Formula |
C12H20N2O |
Molecular Weight |
208.3 g/mol |
IUPAC Name |
N-methyl-N-(5-pyrrolidin-1-ylpent-3-yn-2-yl)acetamide |
InChI |
InChI=1S/C12H20N2O/c1-11(13(3)12(2)15)7-6-10-14-8-4-5-9-14/h11H,4-5,8-10H2,1-3H3 |
InChI Key |
VHYUYQHTMPWAPK-UHFFFAOYSA-N |
SMILES |
CC(C#CCN1CCCC1)N(C)C(=O)C |
Canonical SMILES |
CC(C#CCN1CCCC1)N(C)C(=O)C |
synonyms |
BM 5 BM-5 N-methyl-N-(1-methyl-4-pyrrolidino-2-butynyl)acetamide N-methyl-N-(1-methyl-4-pyrrolidino-2-butynyl)acetamide oxalate (1:1) N-methyl-N-(1-methyl-4-pyrrolidino-2-butynyl)acetamide, (+-)-isomer N-methyl-N-(1-methyl-4-pyrrolidino-2-butynyl)acetamide, (R)-isomer N-methyl-N-(1-methyl-4-pyrrolidino-2-butynyl)acetamide, (S)-isome |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



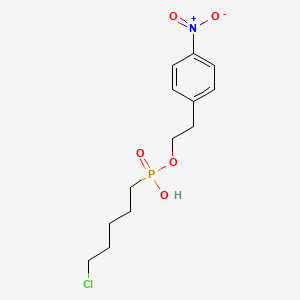
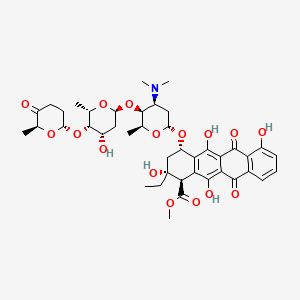
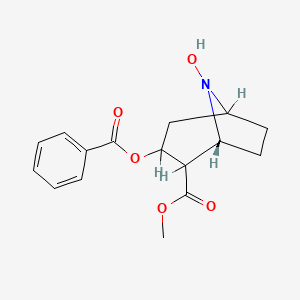
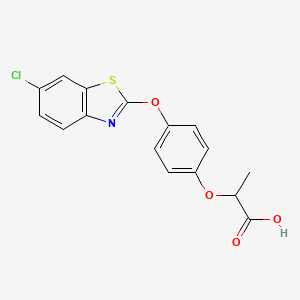
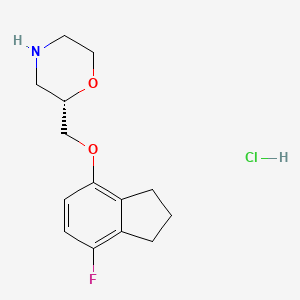
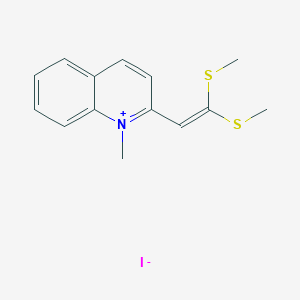

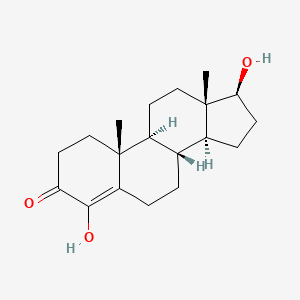
![(6aR,10aR)-3-hexyl-6,6,9-trimethyl-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-ol](/img/structure/B1222711.png)

